2-ethyl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)butan-1-one
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Overview
Description
2-ETHYL-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE is a complex organic compound with a unique structure that includes a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE typically involves multiple steps, including the formation of the tetrahydroquinoline core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as aniline derivatives and ketones, followed by cyclization and alkylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-ETHYL-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-ETHYL-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ETHYL-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-ETHYL-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE: shares structural similarities with other tetrahydroquinoline derivatives.
2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLINE: A simpler analog with similar core structure.
2-ETHYL-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPANE: Another analog with a different alkyl chain length.
Uniqueness
The uniqueness of 2-ETHYL-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C24H31NO |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
2-ethyl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)butan-1-one |
InChI |
InChI=1S/C24H31NO/c1-6-18(7-2)22(26)25-21-16-12-11-15-20(21)24(5,17-23(25,3)4)19-13-9-8-10-14-19/h8-16,18H,6-7,17H2,1-5H3 |
InChI Key |
VYBFFTOERBODNM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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